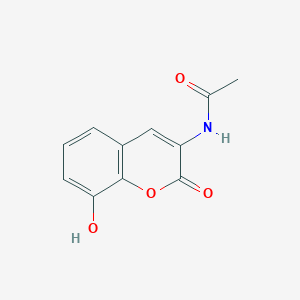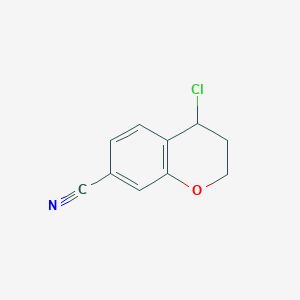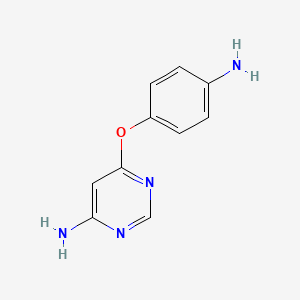
6-(4-Amino-phenoxy)-pyrimidin-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Amino-phenoxy)-pyrimidin-4-ylamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of 6-(4-Amino-phenoxy)-pyrimidin-4-ylamine involves several steps. One common synthetic route starts with the reaction of 4-chloropyrimidine with 4-aminophenol under specific conditions to form the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
6-(4-Amino-phenoxy)-pyrimidin-4-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(4-Amino-phenoxy)-pyrimidin-4-ylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including anticancer and anti-inflammatory agents.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Industry: It is used in the development of agrochemicals and materials science for creating advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Amino-phenoxy)-pyrimidin-4-ylamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate receptor activity by acting as an agonist or antagonist, depending on its structure and the receptor involved .
Comparison with Similar Compounds
6-(4-Amino-phenoxy)-pyrimidin-4-ylamine can be compared with other pyrimidine derivatives, such as:
4-Aminopyrimidine: Similar in structure but lacks the phenoxy group, which may result in different biological activities.
6-(4-Methoxyphenoxy)pyrimidin-4-ylamine: Contains a methoxy group instead of an amino group, leading to variations in chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N4O |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
6-(4-aminophenoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C10H10N4O/c11-7-1-3-8(4-2-7)15-10-5-9(12)13-6-14-10/h1-6H,11H2,(H2,12,13,14) |
InChI Key |
KVLGPVUVQGKLDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC=NC(=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
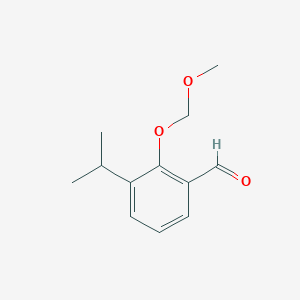
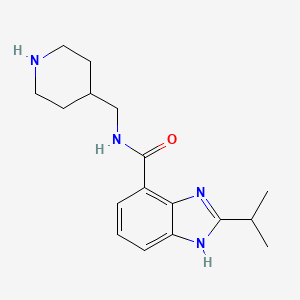
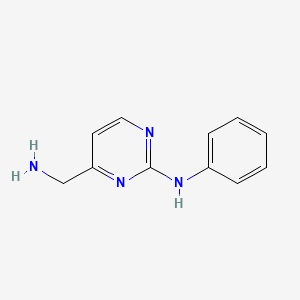
![1-[3-(benzyloxy)propyl]-1H-indole-2,3-dione](/img/structure/B8387638.png)

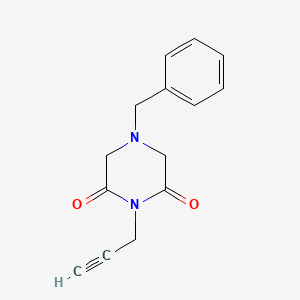
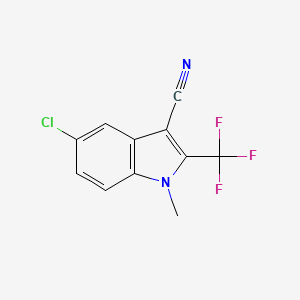
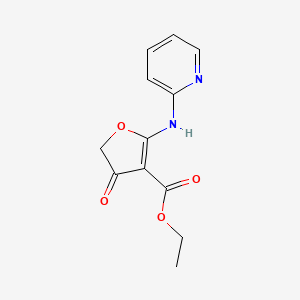
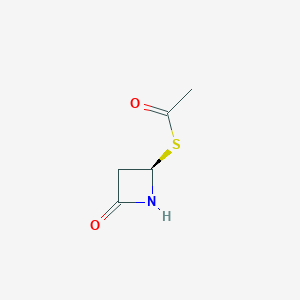
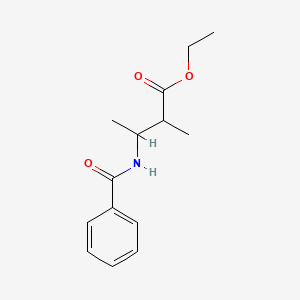
![[1,3,2]Dithiazinane-1,1,3,3-tetraoxide](/img/structure/B8387683.png)

